molecular formula C12H14IN5O4 B060729 2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide CAS No. 173485-12-6

2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide

Cat. No. B060729
CAS RN: 173485-12-6
M. Wt: 419.18 g/mol
InChI Key: NIYRYQYZEATYFF-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of compounds known for their complex molecular architecture and potential biological activities. Its structure implies applications in various scientific fields, including organic chemistry and materials science. While direct studies on this compound may be limited, related research on similar compounds offers valuable insights.

Synthesis Analysis

Synthesis of complex molecules like the subject compound often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of novel bi-heterocycles as potential anti-diabetic agents involves converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to its acid hydrazide form, followed by several reaction steps to obtain the target compound (Abbasi et al., 2020). This process highlights the complexity and careful planning required in synthesizing such molecules.

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, studies on coordination complexes provide insights into how ligand atoms coordinate with metal ions, affecting the overall molecular structure and properties (Chkirate et al., 2019). These analyses are crucial for understanding the behavior and potential applications of the compound.

Chemical Reactions and Properties

Chemical reactions involving compounds with such complexity often exhibit selectivity towards certain types of chemical transformations. For example, the synthesis of benzimidazole derivatives from nitrobenzene precursors involves cyclization reactions, highlighting the compound's reactivity under specific conditions (Walczak et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are directly influenced by their molecular architecture. Studies on similar compounds show how intramolecular and intermolecular interactions, including hydrogen bonding, affect these properties (Saha, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are key areas of interest. Research on oxadiazole derivatives illustrates the synthesis and antimicrobial activity of these compounds, providing insights into their chemical behavior and potential applications in medicinal chemistry (Rehman et al., 2016).

Scientific Research Applications

  • Antifungal and Apoptotic Effects : Triazole-oxadiazole compounds, which are structurally similar to the compound , have shown potent antifungal and apoptotic activity against various Candida species. These compounds have been reported to be non-toxic against healthy cells at tested concentrations (Çavușoğlu, Yurttaş, & Cantürk, 2018).

  • Synthesis and Structure Studies : Research on the synthesis and structure of similar compounds, particularly those involving iodine and oxadiazole rings, contributes to a deeper understanding of their chemical properties. This is crucial for the development of new compounds with potential applications in various fields (Skladchikov, Suponitskii, & Gataullin, 2013).

  • Carcinogenicity Studies : Studies on the carcinogenicity of 5-nitrofurans and related compounds, which share structural similarities, have provided insights into the potential health risks associated with these chemicals. This research is important for assessing the safety of these compounds (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).

  • Inhibitory Effects on Cancer Proteins : Some oxadiazole derivatives have been investigated as inhibitors of specific cancer proteins, such as Collapsin response mediator protein 1 (CRMP 1), showing potential as anticancer agents (Panchal, Rajput, & Patel, 2020).

  • Antibacterial Activity : The antibacterial activity of oxadiazole derivatives against Salmonella typhi has been studied, indicating potential applications in the development of new antibacterial agents (Salama, 2020).

  • Radiosynthesis for PET Imaging : Research on the radiosynthesis of certain compounds for positron emission tomography (PET) imaging, particularly in studying EGFR, HER2, and HER3 signaling, highlights the diagnostic applications of these compounds (Wang, Gao, & Zheng, 2014).

  • Anti-Diabetic Agents : The synthesis and evaluation of bi-heterocyclic compounds as anti-diabetic agents, focusing on enzyme inhibition and cytotoxic behavior, demonstrate the therapeutic potential of such compounds (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).

  • Coordination Complexes for Antioxidant Activity : Research on coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and antioxidant activity, showcases the potential of these compounds in pharmacological applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

  • Energetic Materials Research : The synthesis and characterization of oxadiazole-based compounds for use as insensitive energetic materials, highlighting their potential in pyrotechnics and explosives (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

  • Radiosensitizing Agents for Cancer Therapy : The development of iodo-nitroimidazole derivatives as radiosensitizers demonstrates their potential in enhancing the efficacy of radiation therapy for cancer treatment (Gupta, Larroquette, Agrawal, Grodkowski, & Neta, 1985).

Future Directions

The development of new chemical entities targeting the HIF-1 pathway is a current area of research interest . This compound, with its benzo[c][1,2,5]oxadiazol-4-yl group, could potentially be explored in this context.

properties

IUPAC Name

2-iodo-N-methyl-N-[2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN5O4/c1-16(5-6-17(2)10(19)7-13)8-3-4-9(18(20)21)12-11(8)14-22-15-12/h3-4H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRYQYZEATYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376345
Record name 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide

CAS RN

173485-12-6
Record name 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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